molecular formula C16H11Cl2N3O2 B5530798 2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

Cat. No.: B5530798
M. Wt: 348.2 g/mol
InChI Key: RDHNYUNLVCBMPI-AWQFTUOYSA-N
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Description

2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide is an organic compound with a complex structure that includes a cyanophenoxy group and a dichlorophenylmethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide typically involves the reaction of 2-cyanophenol with chloroacetic anhydride to form 2-(2-cyanophenoxy)acetamide . This intermediate is then reacted with 2,4-dichlorobenzaldehyde under appropriate conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized based on the specific requirements of the synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions, such as temperature, pressure, and solvent, are chosen based on the desired outcome and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can result in a variety of substituted products.

Scientific Research Applications

2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a specific biological response. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-cyanophenoxy)acetamide: This compound shares the cyanophenoxy group but lacks the dichlorophenylmethylideneamino group.

    N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide: This compound includes the dichlorophenylmethylideneamino group but lacks the cyanophenoxy group.

Uniqueness

2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide is unique due to the combination of both the cyanophenoxy and dichlorophenylmethylideneamino groups

Properties

IUPAC Name

2-(2-cyanophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c17-13-6-5-12(14(18)7-13)9-20-21-16(22)10-23-15-4-2-1-3-11(15)8-19/h1-7,9H,10H2,(H,21,22)/b20-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHNYUNLVCBMPI-AWQFTUOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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